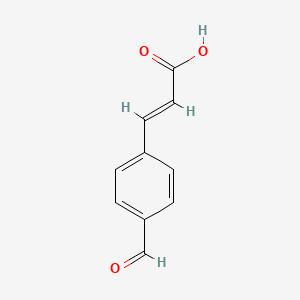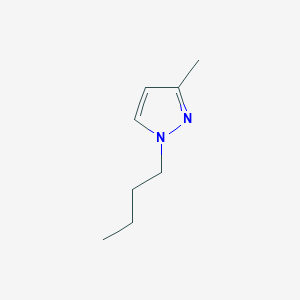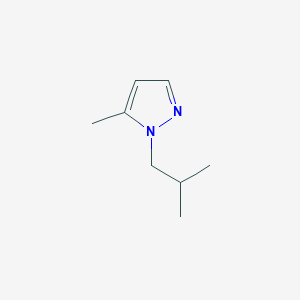![molecular formula C13H12FN B7763435 (3'-Fluoro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B7763435.png)
(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a fluorine atom at the 3’ position and a methanamine group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aromatic Nucleophilic Substitution: One common method for synthesizing (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine involves the nucleophilic substitution of a fluorine atom on a biphenyl derivative. This can be achieved by reacting a suitable biphenyl precursor with a nucleophile such as methanamine under controlled conditions.
Palladium-Catalyzed Cross-Coupling: Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom and methanamine group onto the biphenyl core.
Industrial Production Methods: Industrial production of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or methanamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of biphenyl quinones or oxides.
Reduction: Formation of biphenyl amines or other reduced derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions due to its unique structural features.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanamine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
(3’-Fluoro-[1,1’-biphenyl]-2-YL)methanamine: Similar in structure but with the methanamine group at the 2 position.
(4’-Fluoro-[1,1’-biphenyl]-3-YL)methanamine: Similar in structure but with the fluorine atom at the 4’ position.
Uniqueness:
Positional Isomerism: The unique positioning of the fluorine atom and methanamine group in (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine imparts distinct chemical and biological properties compared to its isomers.
Reactivity: The specific arrangement of functional groups can lead to different reactivity patterns and interactions with molecular targets.
Propriétés
IUPAC Name |
[4-(3-fluorophenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTHGMSYKKYNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














